molecular formula C15H19N5O3 B2729402 4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-69-2

4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2729402
CAS No.: 878731-69-2
M. Wt: 317.349
InChI Key: QOPGVMGESWZDKD-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as methyl, oxopropyl, and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,7-dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-8(2)20-9(3)6-18-11-12(16-14(18)20)17(5)15(23)19(13(11)22)7-10(4)21/h6,8H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGVMGESWZDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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